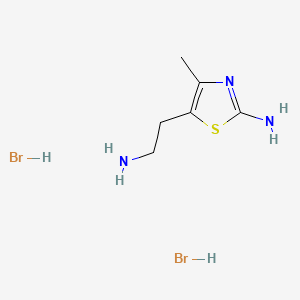

Amthamine dihydrobromide

Übersicht

Beschreibung

Amthamine dihydrobromide is a chemical compound known for its role as a highly selective histamine H2 receptor agonist. It is used extensively in scientific research to study the effects of histamine on various physiological processes. The compound is particularly noted for its ability to induce vasodilation of cerebral arteries and decrease myogenic tone in vitro .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Amthamine dihydrobromide is synthesized through a series of chemical reactions involving the thiazole ring. The primary synthetic route involves the reaction of 2-amino-4-methyl-5-thiazoleethanamine with hydrobromic acid to form the dihydrobromide salt. The reaction conditions typically require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is often produced in solid form and stored under desiccating conditions to maintain its stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Amthamin-Dihydrobromid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins des Thiazolrings. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Diese Reaktionen beinhalten häufig Nukleophile wie Amine oder Thiole.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden, um Amthamin-Dihydrobromid zu oxidieren.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden, um Amthamin-Dihydrobromid zu reduzieren.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene Thiazolderivate ergeben, während Oxidations- und Reduktionsreaktionen verschiedene oxidierte oder reduzierte Formen der Verbindung erzeugen können .

Wissenschaftliche Forschungsanwendungen

Amthamine dihydrobromide is characterized by its potent action as an H2 receptor agonist, where it shows a slightly greater potency than histamine itself. It functions primarily through the following mechanisms:

- Induces vasodilation of cerebral arteries.

- Decreases myogenic tone in vascular smooth muscle.

- Increases gastric acid secretion , which is critical for digestive processes .

Research Applications

- Gastric Secretion Studies

-

Vascular Research

- The compound's ability to induce vasodilation makes it a useful tool for studying vascular responses in cerebral arteries. Research indicates that amthamine can mediate effects on vascular tone through H2 receptor activation, which may have implications for understanding conditions like hypertension and stroke .

- Inflammatory Conditions

Case Studies and Findings

Several notable studies highlight the applications of this compound:

-

Study on Gastric Acid Secretion:

Coruzzi et al. (1993) demonstrated that amthamine acts as a potent H2 receptor agonist, effectively increasing gastric acid secretion in animal models, thus establishing its utility in gastrointestinal research . -

Vascular Response Investigation:

Jarajapu et al. (2006) found that amthamine decreases myogenic tone in rat cerebral arteries by activating potassium channels through H2 receptor mechanisms, suggesting its potential role in managing cerebrovascular conditions . -

Inflammation Model:

A study published in 2020 assessed the effects of amthamine in an imiquimod-induced psoriasis model, revealing that its administration significantly reduced scratching behavior and lymphocytic infiltration, indicating its potential therapeutic benefits in chronic inflammatory disorders .

Wirkmechanismus

Amthamine dihydrobromide exerts its effects by selectively binding to histamine H2 receptors. This binding activates the receptors, leading to a cascade of intracellular signaling events. The primary molecular targets include adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels, and protein kinase A (PKA), which mediates various physiological responses . The compound’s ability to induce vasodilation and decrease myogenic tone is attributed to its activation of H2 receptors in vascular smooth muscle cells .

Vergleich Mit ähnlichen Verbindungen

Clobenpropit: An H3 receptor agonist with weak activity at H2 receptors, making it less suitable for studies focused on H2 receptor-mediated effects.

Uniqueness: this compound is unique due to its high selectivity and potency as an H2 receptor agonist. Unlike histamine, which acts on multiple histamine receptor subtypes, this compound specifically targets H2 receptors, making it a valuable tool for studying H2 receptor-mediated physiological and pharmacological effects .

Biologische Aktivität

Amthamine dihydrobromide, a compound with the chemical formula CHBrNS and CAS number 142457-00-9, is primarily known for its role as a selective agonist for histamine receptors, particularly the H2 receptor. This article explores its biological activity, including its mechanisms of action, effects on various physiological processes, and relevant research findings.

This compound acts predominantly as an agonist for the H2 histamine receptor . It has been reported to induce gastric acid secretion and influence various cellular signaling pathways. The compound shows minimal activity on H1 and H3 receptors, making it a highly selective agent for H2 receptors. Its selectivity is reflected in its pharmacological profile:

- H2 Receptor Agonism : Amthamine demonstrates a significant ability to stimulate gastric acid secretion, with an effective dose (ED50) of 0.069 µmol/kg/h in conscious cats and 11.69 µmol/kg in anesthetized rats .

- Weak Antagonism at H3 Receptors : While it exhibits weak antagonistic properties at H3 receptors, it does not activate H1 receptors .

Gastric Acid Secretion

Amthamine has been shown to be a potent secretagogue in various experimental models:

| Model | ED50 (µmol/kg/h) | Efficacy Comparison |

|---|---|---|

| Conscious cats | 0.069 | More potent than dimaprit |

| Anesthetized rats | 11.69 | Comparable to histamine |

| Isolated rat gastric fundus | 18.9 | Full agonist behavior |

In these studies, amthamine was consistently more effective than dimaprit (a known H2 receptor agonist), indicating its potential as a superior agent in stimulating gastric acid secretion .

Hepatotoxicity Studies

Research has indicated that this compound can lead to liver congestion and necrosis in liver cells when used in hepatotoxicity studies. This effect is particularly relevant for understanding the drug's safety profile and its implications in liver function studies .

Case Studies and Research Findings

- Histamine Receptor Interaction : A study involving the interaction of amthamine with cholangiocytes revealed that it enhances cAMP levels and activates PKA phosphorylation pathways, suggesting a role in cell proliferation through H2 receptor activation .

- Perioperative Inflammation : In a study focused on perioperative neurocognitive disorders (PND), amthamine was administered to rats to assess its effects on microglia-induced inflammation. The results indicated that it could mitigate inflammatory responses associated with surgical stress, highlighting its potential therapeutic applications beyond gastric acid secretion .

- Cell Proliferation Studies : Experiments conducted on normal rat intrahepatic cholangiocytes (NRICs) demonstrated that amthamine significantly stimulates cell proliferation through specific receptor activation pathways, further supporting its role as an important modulator in hepatic function .

Eigenschaften

IUPAC Name |

5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S.2BrH/c1-4-5(2-3-7)10-6(8)9-4;;/h2-3,7H2,1H3,(H2,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXNNOPUDSFVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CCN.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585061 | |

| Record name | 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142457-00-9 | |

| Record name | 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Amthamine dihydrobromide selectively binds to the histamine H2 receptor (H2R), a G protein-coupled receptor, primarily found on the surface of certain cells in the stomach, heart, and immune system. [] Upon binding, this compound mimics the action of histamine, activating the H2R and initiating downstream signaling pathways. This activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). [] PKA then phosphorylates downstream target proteins, ultimately influencing various cellular processes, including gastric acid secretion, smooth muscle relaxation, and immune cell function. [, , ]

A: Research indicates that this compound promotes the growth of cholangiocytes, cells lining the bile ducts in the liver. [, ] In animal models, administration of this compound led to increased cholangiocyte proliferation. [, ] These effects are attributed to the activation of the H2R and subsequent downstream signaling through the cAMP/PKA pathway, ultimately leading to increased cell growth. [, ]

A: Studies show that while this compound (H2R agonist) stimulates cholangiocyte growth, this effect differs mechanistically from the stimulation induced by an H1R agonist like HTMT dimaleate. [] While both agonists ultimately promote growth, this compound acts through the cAMP/PKA pathway, whereas HTMT dimaleate activates the Ca2+ signaling pathway and ERK1/2 phosphorylation. [] Conversely, H3 and H4 receptor agonists did not demonstrate any effect on cholangiocyte growth. []

A: Yes, researchers utilize cultured normal rat cholangiocytes (NRC) to investigate the impact of this compound on cholangiocyte function in vitro. [] These studies confirmed that this compound stimulates cholangiocyte growth in a controlled environment, mimicking the in vivo observations. []

A: Research using this compound has also demonstrated its involvement in collagen regulation within heart myofibroblast cultures. [] The study identified that this compound, alongside H3 and H4 receptor agonists, contributed to increased collagen content within these cultures. [] This finding highlights the potential role of this compound in influencing cardiac tissue remodeling and fibrosis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.